molecular formula C25H22BF4P B1621725 Benzyltriphenylphosphonium tetrafluoroborate CAS No. 31240-52-5

Benzyltriphenylphosphonium tetrafluoroborate

Cat. No.: B1621725
CAS No.: 31240-52-5
M. Wt: 440.2 g/mol
InChI Key: AJSIYGMNHUOCDH-UHFFFAOYSA-N
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Description

Benzyltriphenylphosphonium tetrafluoroborate is a quaternary ammonium salt that has garnered significant attention due to its diverse applications in various fields. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with tetrafluoroboric acid. The reaction typically involves dissolving benzyltriphenylphosphonium chloride in a suitable solvent, such as methanol, and then adding tetrafluoroboric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Benzyltriphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyltriphenylphosphonium oxide.

    Reduction: It can be reduced to form benzyltriphenylphosphine.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include benzyltriphenylphosphonium oxide, benzyltriphenylphosphine, and various substituted benzyltriphenylphosphonium derivatives .

Scientific Research Applications

Benzyltriphenylphosphonium tetrafluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents and as a phase-transfer catalyst.

    Biology: It is used in the study of biological membranes and as a probe for investigating membrane potential.

    Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which benzyltriphenylphosphonium tetrafluoroborate exerts its effects involves its ability to form stable complexes with various substrates. The positively charged phosphonium ion interacts with negatively charged species, facilitating reactions such as nucleophilic substitutions and oxidations. The molecular targets and pathways involved include interactions with biological membranes and catalytic sites in industrial processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyltriphenylphosphonium chloride: Similar in structure but with a chloride ion instead of tetrafluoroborate.

    Triphenylphosphine: A related compound used as a ligand in coordination chemistry.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

Uniqueness

Benzyltriphenylphosphonium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P.BF4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSIYGMNHUOCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369970
Record name Benzyl(triphenyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31240-52-5
Record name Benzyl(triphenyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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